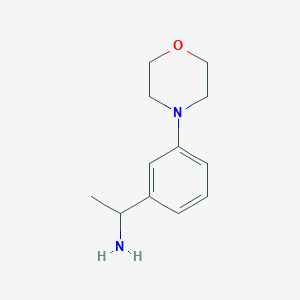

1-(3-Morpholinophenyl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-morpholin-4-ylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10(13)11-3-2-4-12(9-11)14-5-7-15-8-6-14/h2-4,9-10H,5-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBJUNYFFJVKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Morpholinophenyl Ethanamine and Its Structural Analogues

Conventional Synthetic Routes: Building Blocks of Aryl Amines

Traditional approaches to synthesizing substituted ethanamines and aryl morpholines lay the groundwork for more complex molecular construction. These methods, while foundational, are often characterized by their stepwise nature and reliance on well-established reaction mechanisms.

Nucleophilic Substitution Reactions in Precursor Synthesis

Nucleophilic substitution is a fundamental reaction in organic chemistry and plays a crucial role in the initial steps of synthesizing precursors for 1-(3-Morpholinophenyl)ethanamine. A common strategy involves the reaction of a suitable phenylethylamine derivative with a protected amino group and a leaving group on the ethyl chain, with a nucleophile.

For instance, the synthesis of p-nitrophenylethylamine hydrochloride, a related precursor, involves the protection of the amino group of β-phenylethylamine, followed by a nitration reaction. google.com This multi-step process highlights the necessity of protecting groups to control reactivity at different sites of the molecule. google.com

Reductive Amination Strategies for Amine Formation

Reductive amination is a versatile and widely employed method for the formation of amines from carbonyl compounds. wikipedia.orgyoutube.com This reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comyoutube.com It is a powerful tool for constructing the ethanamine portion of the target molecule.

The process can be carried out in a one-pot procedure, where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.orgyoutube.com Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the carbonyl starting material. masterorganicchemistry.com Catalytic hydrogenation using transition metal catalysts like palladium or platinum is also a viable method. wikipedia.orgyoutube.com The choice of starting materials dictates the final product, allowing for the synthesis of primary, secondary, and tertiary amines. youtube.comyoutube.com

Advanced Catalytic Synthesis Approaches: The Power of Transition Metals

Modern synthetic chemistry has been revolutionized by the advent of transition metal-catalyzed reactions, which offer milder reaction conditions, greater efficiency, and broader substrate scope compared to traditional methods. rsc.orgnih.gov These advanced techniques are particularly valuable for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of aryl morpholines.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

The direct formation of a C-N bond between an aryl group and a nitrogen atom is a challenging transformation that has been significantly advanced through catalysis. rsc.orgnih.gov Palladium and copper catalysts are at the forefront of these developments, enabling the synthesis of complex amines from readily available starting materials. beilstein-journals.orgwikipedia.org

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and general method for the formation of C-N bonds. wikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgyoutube.com

The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope of this reaction. wikipedia.orgorganic-chemistry.org Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines. wikipedia.org The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by ligand exchange with the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. numberanalytics.com

Table 1: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

| Catalyst | Palladium(0) complexes |

| Ligands | Sterically hindered phosphines (e.g., biarylphosphines) |

| Substrates | Aryl halides (I, Br, Cl), aryl triflates, and primary or secondary amines |

| Base | Strong, non-nucleophilic bases (e.g., sodium tert-butoxide) |

| Advantages | Mild reaction conditions, broad substrate scope, high functional group tolerance |

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, represents one of the earliest methods for forming aryl-nitrogen bonds. wikipedia.orgorganic-chemistry.orgnih.gov Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgfrontiersin.org

However, significant advancements have led to the development of milder and more efficient catalytic systems. beilstein-journals.org The use of ligands, such as diamines and L-proline, has enabled the use of catalytic amounts of copper under more moderate temperatures. researchgate.netmdpi.com These improved conditions have broadened the applicability of copper-catalyzed N-arylation to a wider range of substrates, including various amines and aryl halides. beilstein-journals.orgbeilstein-journals.org The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. frontiersin.org While palladium-catalyzed methods are often preferred for their broader scope, copper-catalyzed reactions offer a cheaper and more environmentally friendly alternative in many cases. frontiersin.org

Table 2: Comparison of Palladium and Copper-Catalyzed N-Arylation

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-type) |

| Catalyst | Palladium | Copper |

| Reaction Temperature | Generally 80–130 °C beilstein-journals.org | Traditionally >210 °C, modern methods 90–100 °C beilstein-journals.orgwikipedia.org |

| Substrate Scope | Very broad | Good, but can be more limited for unactivated aryl halides |

| Ligands | Phosphine-based | Diamines, amino acids, etc. |

| Cost | Generally higher | Generally lower |

Ruthenium-Catalyzed C-N Bond Activation Methodologies

The formation of carbon-nitrogen bonds is a cornerstone of amine synthesis. Ruthenium-catalyzed methodologies, particularly those involving the activation of C-N bonds in precursor molecules, represent an advancing frontier in this field. While direct synthesis of this compound via this specific route is not extensively documented, the principles can be extrapolated from related transformations.

Researchers have reported the use of ruthenium catalysts for the Suzuki-type carbonylative coupling of anilines through the cleavage of the C(aryl)-N bond. nih.gov In these reactions, a triruthenium dodecacarbonyl catalyst, Ru₃(CO)₁₂, facilitates the reaction between anilines and organoboranes to form diaryl ketones. nih.gov The presence of a directing group, such as a pyridine (B92270) ring on the aniline, has been shown to be critical for high efficiency and regioselectivity in the C-N bond cleavage. nih.gov While this specific outcome is a ketone, the underlying principle of activating a typically inert aryl C-N bond is significant.

Furthermore, ruthenium catalysts are employed in tandem sequences to build molecular complexity. A ruthenium-mediated process can initiate a cascade involving ring-closing metathesis, isomerization, and subsequent cyclization with a tethered nucleophile to create complex heterocyclic systems. tib.eu Such catalytic systems demonstrate the potential of ruthenium to mediate multiple distinct chemical transformations in a single operation, which could conceivably be engineered for the synthesis of complex amines from appropriately designed precursors. tib.eu The challenge lies in adapting these C-N activation or tandem strategies to directly install the ethanamine moiety onto the morpholinophenyl core.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for constructing complex molecules. These reactions often proceed under mild conditions and can provide access to chiral compounds. The synthesis of highly substituted amines and other structures using organocatalysts highlights the potential for this approach in preparing analogues of this compound. strath.ac.uknih.gov

For instance, chiral phosphoric acids have been successfully used as organocatalysts in the asymmetric synthesis of piperidine (B6355638) derivatives and other complex chiral molecules. dntb.gov.ua These catalysts operate by activating substrates through hydrogen bonding, enabling enantioselective additions and cyclizations. The application of such catalysts to a precursor of this compound, for example, in the asymmetric addition of a nucleophile to an imine, represents a viable, though underexplored, synthetic route. The field has seen significant advances in vinylindole-based organocatalytic asymmetric reactions, demonstrating the power of this approach for creating enantioenriched indole (B1671886) derivatives, which are structurally related to the target compound's aromatic core. dntb.gov.ua

Stereoselective and Enantioselective Synthesis Protocols

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of methods for the stereoselective and enantioselective synthesis of this compound is of paramount importance.

Strategies for Chiral Induction and Control

Chiral Auxiliary-Mediated Asymmetric Synthesis

A classic and reliable strategy for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary. wikipedia.org This unit directs the stereochemical outcome of a reaction and is subsequently removed. wikipedia.org For the synthesis of chiral phenylethylamines, (R)- or (S)-1-phenylethylamine (α-PEA) is a frequently used and commercially available chiral auxiliary. nih.gov

The general approach involves attaching the chiral auxiliary to a prochiral substrate. For instance, a prochiral ketone precursor could be converted into a chiral imine by reaction with a chiral amine auxiliary. Diastereoselective addition of an organometallic reagent (e.g., a methyl Grignard reagent) to this imine, followed by cleavage of the auxiliary, would yield the desired enantiomerically enriched amine.

Another well-established class of auxiliaries are the Evans oxazolidinones. wikipedia.orgnih.gov These can be used to direct asymmetric alkylation reactions. While typically used for synthesizing chiral carboxylic acids, related strategies can be envisioned for amine synthesis. nih.gov Similarly, chiral N-tert-butanesulfinyl imines, formed from the condensation of an aldehyde or ketone with tert-butanesulfinamide, are excellent electrophiles for the diastereoselective addition of organometallic reagents to produce chiral amines. acs.org

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| (S)-1-Phenylethylamine | Asymmetric alkylation of imines | nih.govrsc.org |

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations | wikipedia.orgnih.gov |

| Camphorsultam | Asymmetric alkylations and Diels-Alder reactions | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of amides | wikipedia.org |

Asymmetric Catalysis Utilizing Chiral Ligands and Metal Complexes

Transition metal-catalyzed asymmetric hydrogenation is one of the most direct and efficient methods for preparing α-chiral amines. nih.gov This approach typically involves the reduction of a prochiral ketone or imine using a chiral catalyst composed of a transition metal (e.g., rhodium, ruthenium, or iridium) and a chiral ligand. nih.govacs.org

The synthesis of enantiomerically pure this compound could be achieved via the asymmetric hydrogenation of 1-(3-morpholinophenyl)ethan-1-one or a corresponding N-substituted imine. The choice of metal and, crucially, the chiral ligand dictates the enantioselectivity of the transformation. nih.gov A vast library of chiral phosphine ligands, such as those based on the BINAP scaffold or P-chiral ligands like those from the Tang and Zhang groups, have been developed and exhibit excellent performance in these reactions. nih.govenamine.net Chiral ligands derived from 1-phenylethylamine (B125046) itself have also been synthesized and used in asymmetric reactions. researchgate.net

The effectiveness of these catalytic systems has been demonstrated in the synthesis of numerous chiral amines, often achieving high yields and exceptional enantiomeric excess (ee). acs.org

Table 2: Examples of Metal/Ligand Systems for Asymmetric Hydrogenation of Imines

| Metal Precursor | Chiral Ligand Type | Substrate Type | Achieved Enantioselectivity | Reference |

|---|---|---|---|---|

| Pd(CF₃CO₂)₂ | (S,S)-f-binaphane | Cyclic N-sulfonyl imines | Up to 99% ee | acs.org |

| Ir-complex | Chiral Phosphine Ligands | N-Aryl Imines | Excellent ee | nih.gov |

| Rh-complex | Chiral Diphosphines | Enamides / Imines | High ee | enamine.net |

Biocatalytic Approaches for Enantiopure Compound Generation

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. researchgate.net Enzymes, particularly transaminases, have proven to be exceptionally effective for the asymmetric synthesis of chiral amines. researchgate.netpeers.international

Transaminases (TAs), also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or L-alanine) to a ketone acceptor. researchgate.net By selecting either an (R)-selective or (S)-selective transaminase, one can directly convert a prochiral ketone, such as 1-(3-morpholinophenyl)ethan-1-one, into the desired enantiomer of this compound with very high optical purity. peers.international This method is attractive due to its high selectivity, mild reaction conditions, and the potential for using whole-cell biocatalysts, which simplifies enzyme handling. researchgate.net

Besides transaminases, other enzymes like amine dehydrogenases, which perform reductive amination, or lyases capable of hydroamination, are also being explored. hims-biocat.eunih.gov The substrate scope of these enzymes can be remarkably broad, accepting a variety of substituted ketones and amines. nih.gov Furthermore, modern protein engineering techniques allow for the tailoring of enzymes to enhance their activity, stability, and selectivity for non-natural substrates. nih.gov

Table 3: Biocatalytic Methods for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Amine Donor/Cofactor | Key Advantage | Reference |

|---|---|---|---|---|

| Transaminase (TA/ω-TA) | Asymmetric Amination of Ketones | Isopropylamine, Alanine | High enantioselectivity (R or S) | researchgate.netpeers.international |

| Amine Dehydrogenase (AmDH) | Reductive Amination of Ketones | Ammonia (B1221849) / NADH | Direct use of ammonia | hims-biocat.eu |

| EDDS Lyase | Asymmetric Hydroamination | Fumarate / Amine | Broad amine substrate scope | nih.gov |

Methodologies for Stereochemical Resolution of Racemic Mixtures

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of optically active pharmaceutical compounds. For chiral amines such as this compound and its structural analogues, resolution is essential as the different enantiomers often exhibit distinct pharmacological and toxicological profiles. The primary methods for achieving this separation on both laboratory and industrial scales are through the formation of diastereomeric salts and by enzymatic kinetic resolution. ulisboa.pttcichemicals.com

Diastereomeric Salt Crystallization

A well-established and widely employed technique for resolving racemic amines is through the formation and subsequent separation of diastereomeric salts. ulisboa.ptlibretexts.org This method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org The resulting products are two diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. ulisboa.ptpbworks.com This difference in solubility allows for their separation by fractional crystallization. ulisboa.pt Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.orglibretexts.org

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org The choice of resolving agent, solvent, and the molar ratio between the amine and the agent are crucial parameters that must be optimized for a successful resolution. ulisboa.pt For instance, in the resolution of various phenylethylamines, which are structurally analogous to this compound, derivatives of tartaric acid have proven to be particularly effective. gavinpublishers.comgoogle.com The efficiency of the resolution is highly dependent on the crystallization conditions, where kinetic or thermodynamic control can lead to significant differences in the enantiomeric excess (ee) of the product. gavinpublishers.com

| Racemic Amine | Resolving Agent | Solvent | Key Findings | Reference |

| 1-phenylpropane-amine | (R,R)-Tartaric Acid | Isopropyl alcohol/Water | Fast crystallization under kinetic control yielded high enantiomeric purity (89% ee). Prolonged crystallization decreased purity. | gavinpublishers.com |

| α-methylbenzylamine | (R,R)-Tartaric acid | Methanol | The (S,R,R)-diastereomeric salt is less soluble and crystallizes out, allowing for the isolation of the S-enantiomer. | pbworks.com |

| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | (R,R)-4-chlorotartranilic acid | Water/HCl | Effective resolution achieved by reacting 1 molar equivalent of the amine with 0.5-0.65 molar equivalent of the resolving agent. | google.com |

| 1-phenyl-2-propanamine | (+)-Tartaric acid | Not specified | Suggested as a suitable method for resolution, forming diastereomeric salts that can be separated by crystallization. | libretexts.orglibretexts.org |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has emerged as a powerful and highly selective method for the separation of enantiomers. csic.es This technique utilizes enzymes, most commonly lipases, to catalyze a reaction that selectively modifies one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. rsc.org For racemic amines, this typically involves an acylation reaction. The significant difference in reaction rates for the two enantiomers allows for the separation of the acylated product from the unreacted amine, both in high enantiomeric purity. researchgate.netrsc.org

Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, is a versatile and highly effective catalyst for the resolution of phenylethylamines. rsc.orgresearchgate.net The choice of the acyl donor is critical for the success of the resolution. While simple esters like ethyl acetate (B1210297) can be used, more activated acyl donors such as ethyl methoxyacetate (B1198184) have been shown to increase the reaction rate and enantioselectivity. rsc.org The reaction conditions, including the solvent, temperature, and substrate concentrations, are optimized to maximize both the conversion and the enantiomeric excess of the desired product. researchgate.netresearchgate.net

The following table summarizes the results of enzymatic kinetic resolution for several phenylethylamines, which serve as structural analogues for this compound.

| Substrate (Amine) | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| 1-Phenylethylamine | Novozym 435 | Isopropyl acetate | Toluene | 52.4 | >98 (for substrate) | researchgate.net |

| Amphetamine | CAL-B | Ethyl methoxyacetate | Heptane/Et3N | 50 | >99 (for S-amine) | rsc.orgresearchgate.net |

| m-Methoxyamphetamine | CAL-B | Ethyl methoxyacetate | Heptane/Et3N | 50 | >99 (for S-amine) | rsc.org |

| p-Methoxyamphetamine | CAL-B | Ethyl methoxyacetate | Heptane/Et3N | 52 | >99 (for S-amine) | rsc.org |

| 1-(4-hydroxyphenyl)-2-propanamine | CAL-B | Ethyl methoxyacetate | Heptane/Et3N | 51 | 96 (for R-amide) | csic.esresearchgate.net |

These established methodologies for chiral resolution, particularly diastereomeric salt crystallization and enzymatic kinetic resolution, provide a robust framework for the separation of the enantiomers of this compound. The selection of the specific method and conditions would be guided by factors such as scale, desired purity, and economic considerations.

Derivatization and Structural Modification Studies of 1 3 Morpholinophenyl Ethanamine

Functionalization and Diversification of the Morpholine (B109124) Moiety

The morpholine ring of 1-(3-morpholinophenyl)ethanamine is a key site for introducing structural diversity. Its nitrogen atom provides a handle for various chemical transformations, enabling the attachment of a wide array of functional groups.

Heteroaryl Group Substitutions and Their Synthetic Impact

The introduction of heteroaryl groups onto the morpholine nitrogen can significantly alter the electronic and steric properties of the parent molecule. Synthetic strategies to achieve this often involve nucleophilic substitution reactions where the morpholine nitrogen acts as the nucleophile. For instance, coupling reactions with various heteroaryl halides or sulfonates in the presence of a suitable base can yield the desired N-heteroaryl morpholine derivatives.

A plausible synthetic route for the N-arylation of the morpholine ring could involve palladium-catalyzed cross-coupling reactions, which have been successfully applied to similar systems. mdpi.com

Introduction of Chemical Tags for Research Applications

To investigate the molecular interactions and biological fate of this compound derivatives, the introduction of chemical tags is an invaluable strategy. These tags, such as fluorescent dyes or biotin (B1667282), allow for the detection, visualization, and purification of the molecule and its binding partners. nih.govthermofisher.com

Fluorescent Tagging: A fluorescent probe can be attached to the morpholine nitrogen to enable imaging studies. The selection of the fluorophore is crucial and depends on the specific application, considering factors like quantum yield, photostability, and spectral properties. thermofisher.comnih.gov The synthesis would typically involve the reaction of this compound with a fluorophore that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

Biotinylation: Biotin is a widely used affinity label due to its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin. nih.govthermofisher.com The introduction of a biotin tag allows for the affinity-based purification of target proteins or the detection of binding events. nih.gov Biotinylation can be achieved by reacting this compound with an activated biotin derivative, for example, biotin-NHS. nih.gov The position of attachment is determined through molecular modeling to minimize interference with potential binding interactions. nih.gov

Modifications and Substituent Effects on the Phenyl Ring System

The phenyl ring of this compound offers another avenue for structural modification, allowing for the fine-tuning of electronic and steric properties through the introduction of various substituents.

Investigation of Electronic and Steric Effects of Substituents

The steric bulk of the substituents also plays a critical role. libretexts.orgnih.gov Large, bulky groups can introduce steric hindrance, which may either prevent or promote specific binding conformations. libretexts.org The systematic study of these effects, often through the synthesis of a library of analogues with varying substituents, is a common strategy in medicinal chemistry to optimize activity. nih.gov

Table 1: Examples of Substituents and Their Potential Effects

| Substituent | Electronic Effect | Steric Effect |

| -CH₃ (Methyl) | Electron-donating (weak) | Small |

| -OCH₃ (Methoxy) | Electron-donating | Small |

| -Cl (Chloro) | Electron-withdrawing | Small |

| -NO₂ (Nitro) | Electron-withdrawing (strong) | Medium |

| -CF₃ (Trifluoromethyl) | Electron-withdrawing (strong) | Medium |

Regioselective Functionalization Strategies

The controlled introduction of substituents at specific positions on the phenyl ring requires regioselective functionalization strategies. Directed ortho-metalation (DoM) is a powerful technique where a directing group on the aromatic ring guides the deprotonation and subsequent functionalization to the ortho position. While the morpholine group itself can act as a directing group, its directing strength may vary.

Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for the regioselective functionalization of aromatic rings. mdpi.commdpi.comnih.gov Catalysts based on palladium, rhodium, or other transition metals can selectively activate C-H bonds at specific positions, allowing for the introduction of a wide range of functional groups, including aryl, alkyl, and other moieties. mdpi.comnih.gov For instance, palladium-catalyzed C-H arylation could be employed to introduce new aryl groups onto the phenyl ring of this compound. semanticscholar.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired regioselectivity. researchgate.net

Transformations at the Ethanamine Nitrogen and Alpha-Carbon

The ethanamine side chain provides further opportunities for structural modification at both the nitrogen atom and the alpha-carbon.

The alpha-carbon of the ethanamine side chain is also a site for potential modification. Reactions at the alpha-carbon of carbonyl compounds are well-established, often proceeding through enolate or enol intermediates. libretexts.orglibretexts.orgjoechem.io While the ethanamine itself does not have a carbonyl group, synthetic strategies could be devised to introduce functionality at this position. For example, one could envision a synthetic route starting from a precursor with a carbonyl group at the benzylic position, which would allow for alpha-functionalization before the introduction of the amine. Alternatively, methods for the direct C-H activation of the alpha-carbon could be explored, although this can be challenging. Michael additions are another class of reactions that occur at the alpha-carbon. utdallas.eduyoutube.com

Table 2: Potential Transformations at the Ethanamine Side Chain

| Position | Transformation | Reagents/Conditions | Potential Product |

| Ethanamine Nitrogen | N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |

| Ethanamine Nitrogen | N-Acylation | Acyl chloride, base | Amide |

| Alpha-Carbon | (Hypothetical) Alkylation | Via a carbonyl precursor | Substituted ethanamine |

Amide and Carbamate (B1207046) Formation Reactions

The primary amine group of this compound is a key site for acylation reactions, leading to the formation of amides and carbamates. These transformations are fundamental in medicinal chemistry for modifying a molecule's properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Amide formation is typically achieved by reacting the amine with a carboxylic acid or its activated derivatives, such as acyl chlorides or anhydrides. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization, facilitates the direct condensation of carboxylic acids with the amine. These reactions are generally carried out under mild conditions, which are crucial for preserving the integrity of the chiral center in this compound.

Carbamate derivatives are readily synthesized from this compound through several established methods. One common approach involves the reaction of the amine with an alkyl or aryl chloroformate in the presence of a base. An alternative, three-component coupling reaction utilizes carbon dioxide, an alkyl halide, and the amine, often catalyzed by a base like cesium carbonate. nih.govorganic-chemistry.org This method is noted for its efficiency and mild conditions, which are favorable for maintaining the stereochemical purity of chiral substrates. organic-chemistry.orgacs.org The carbamate linkage introduces a planar, hydrogen-bond accepting and donating group that can significantly influence a molecule's interaction with biological targets. acs.org

| Reactant | Reagent/Conditions | Product Type | Typical Yield (%) |

|---|---|---|---|

| Carboxylic Acid | EDC, HOBt, DMF, rt | Amide | 85-95 |

| Acyl Chloride | Triethylamine, CH2Cl2, 0 °C to rt | Amide | 90-98 |

| Alkyl Chloroformate | Pyridine (B92270), CH2Cl2, 0 °C to rt | Carbamate | 80-95 |

| CO2, Alkyl Halide | Cs2CO3, TBAI, DMF, rt | Carbamate | 75-90 |

N-Alkylation and N-Arylation Reactions

Further functionalization of the primary amine of this compound can be achieved through N-alkylation and N-arylation, leading to secondary and tertiary amines with diverse substituents.

N-alkylation introduces alkyl groups onto the nitrogen atom. While direct reaction with alkyl halides can be employed, it often suffers from a lack of selectivity, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. More controlled and efficient methods have been developed. For instance, the N-alkylation of phenethylamines using alcohols as alkylating agents, catalyzed by transition metals like iridium, offers a cleaner, more atom-economical approach. bath.ac.uknih.govlookchem.com This "borrowing hydrogen" methodology proceeds via the catalytic activation of the alcohol. bath.ac.uknih.gov

N-arylation, the formation of a carbon-nitrogen bond with an aromatic ring, is effectively carried out using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This powerful reaction allows for the coupling of a wide range of aryl halides or triflates with primary and secondary amines. wikipedia.orgnih.gov The development of various phosphine (B1218219) ligands has broadened the scope of this reaction, enabling it to proceed under milder conditions and with greater functional group tolerance. wikipedia.org Importantly for chiral substrates like this compound, the Buchwald-Hartwig reaction has been shown to proceed with retention of the stereochemical integrity of the chiral center. nih.govmanchester.ac.uk

| Reaction Type | Reagent/Catalyst | Substrate | Product | Key Features |

|---|---|---|---|---|

| N-Alkylation | Alcohol, [Ir]-catalyst | Primary Amine | Secondary Amine | Atom-economical, avoids over-alkylation |

| N-Arylation | Aryl Halide, Pd-catalyst, Phosphine Ligand | Primary Amine | Secondary Arylamine | Broad scope, retention of stereochemistry |

Mechanistic Investigations of Chemical Reactions Involving 1 3 Morpholinophenyl Ethanamine

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of amines can be achieved through various methods, including reductive amination and the reaction of alkyl halides with ammonia (B1221849) or other amines. libretexts.org Elucidating the precise mechanism of these synthetic pathways is key to maximizing yield and purity.

A common route to primary amines like 1-(3-Morpholinophenyl)ethanamine is through reductive amination. This two-part reaction involves the initial nucleophilic addition of an amine to a carbonyl group to form an imine, which is then reduced to an amine. libretexts.org In the context of synthesizing this compound, this would likely involve the reaction of 3-morpholinobenzaldehyde (B1352361) with ammonia to form an imine intermediate, followed by reduction.

Another potential pathway is the reaction of an appropriate alkyl halide with an amine. The formation of secondary and tertiary amines can proceed through the initial formation of an ammonium (B1175870) salt, followed by a reversible reaction where another amine molecule removes a proton to yield the free amine. libretexts.org

In more complex transformations, such as transition-metal-catalyzed C-H functionalization, the nature of the intermediates and transition states is highly dependent on the metal and ligands used. For instance, iridium(III)-bis(oxazolinyl)phenyl complexes have been shown to catalyze asymmetric C-H functionalization reactions through the formation of donor/acceptor iridium carbenoids. rsc.org Density functional theory (DFT) calculations have been instrumental in providing evidence for the binding of the carbene to the iridium center. rsc.org Similarly, in 1,3-dipolar cycloaddition reactions, which can involve nitrogen-containing compounds, the mechanism can be either concerted or stepwise, proceeding through distinct transition states. rsc.orgresearchgate.netnih.gov The exact nature of these transition states, whether they are more reactant-like or product-like, can be influenced by the electronic properties of the reactants and the solvent.

| Reaction Type | Proposed Key Intermediate | General Description |

| Reductive Amination | Imine | Formed from the condensation of a carbonyl compound and an amine. libretexts.org |

| Alkylation of Amines | Ammonium Salt | Initial product of the reaction between an alkyl halide and an amine. libretexts.org |

| Iridium-Catalyzed C-H Functionalization | Iridium Carbenoid | A reactive species formed between the iridium catalyst and a diazo compound. rsc.org |

| 1,3-Dipolar Cycloaddition | Zwitterionic Intermediate (stepwise) or Concerted Transition State | The nature depends on the specific reactants and conditions. researchgate.netnih.gov |

Kinetic studies are a powerful tool for distinguishing between proposed reaction mechanisms. By measuring the reaction rate as a function of reactant concentrations, a rate law can be determined, which provides mathematical evidence for the molecularity of the rate-determining step. For example, a reaction's dependence on the concentration of a catalyst can confirm its involvement in the rate-limiting step. researchgate.net

In the context of catalysis, kinetic investigations can help to support a proposed reaction pathway. researchgate.net For example, in a nickel-catalyzed hydrogenation and acetylation reaction, kinetic studies under varying hydrogen pressures and temperatures helped to elucidate the reaction mechanism. researchgate.net

Understanding Stereochemical Control and Origins of Enantioselectivity

For a chiral molecule like this compound, controlling the stereochemical outcome of a reaction is of paramount importance, particularly in pharmaceutical applications. The synthesis of a single enantiomer often requires the use of chiral catalysts or auxiliaries.

The origins of enantioselectivity in metal-catalyzed reactions are often traced back to the steric and electronic interactions within the transition state. In the case of iridium(III)-bis(oxazolinyl)phenyl catalysts, the design of the ligand environment around the metal center is critical for achieving high enantioselectivity in C-H insertion reactions. rsc.org DFT calculations have suggested that the stereochemical outcome is influenced by the orientation of the carbene relative to the chiral ligand. rsc.org

In copper-catalyzed hydroboration of 1,3-enynes, the enantioselectivity can be affected by the stability of the kinetic stereoselectivity. nih.gov Loss of enantioselectivity can occur through the formation of a propargylic anion via heterolytic Cu-C cleavage. nih.gov Furthermore, the phosphine (B1218219) ligand itself can contribute to the isomerization of the enantiomerically enriched product. nih.gov

One-pot asymmetric synthesis methods offer an efficient route to chiral molecules. For example, the enantioselective synthesis of 1,3-oxazolidines and 1,3-oxazinanes has been achieved through the formation of hemiaminal intermediates, catalyzed by a chiral magnesium phosphate (B84403) catalyst. nih.gov This approach allows for the generation of chiral heterocyclic products with high yields and excellent enantioselectivities. nih.gov

| Catalyst/Method | Reaction Type | Key Factor for Enantioselectivity |

| Iridium(III)-bis(oxazolinyl)phenyl | C-H Insertion | Ligand environment and orientation of the carbene. rsc.org |

| Phosphine-Copper Complex | 1,3-Enyne Hydroboration | Kinetic stereoselectivity and prevention of product isomerization. nih.gov |

| Chiral Magnesium Phosphate | Hemiaminal Formation/Cyclization | Enantioselective addition of alcohols to imines. nih.gov |

Electron Density Distributions and Their Influence on Reactivity

The phenyl ring acts as an aromatic system, and the morpholino substituent will influence the electron density of the ring through resonance and inductive effects. This, in turn, can affect the reactivity of the phenyl ring in electrophilic aromatic substitution reactions.

In the context of 1,3-dipolar cycloadditions, the frontier molecular orbitals (HOMO and LUMO) of the reactants play a crucial role in determining the reaction's feasibility and regioselectivity. researchgate.net The interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice versa) is a key factor. Theoretical studies have shown that for nitrilimines, the reaction barriers are related to two sets of orbital interactions. researchgate.net

Solvent Effects and Reaction Pathway Modulations

The choice of solvent can have a profound impact on reaction rates and even alter the reaction mechanism. Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states to different extents.

In reactions involving charged species, a change in solvent polarity can lead to dramatic rate changes. For instance, the alkaline hydrolysis of bis(p-nitrophenyl) phosphate shows a complex dependence on the composition of aqueous DMSO, dioxane, and acetonitrile (B52724) mixtures, with the rate initially decreasing and then sharply increasing at higher organic solvent content. nih.gov The solvolysis of a phosphate monoester monoanion is significantly faster in water compared to less polar alcohols like tert-butyl alcohol. nih.gov Conversely, the hydrolysis of a phosphate diester proceeds much more rapidly in non-polar aprotic solvents like cyclohexane (B81311) and acetone (B3395972) than in water. nih.gov These effects are often attributed to the differential solvation of the ground state and the transition state.

In a squaramide-catalyzed three-component cycloaddition, acetonitrile was found to be the optimal solvent, providing the best yield and enantioselectivity compared to other common organic solvents like DCE, THF, and methanol. mdpi.com Interestingly, increasing the amount of acetonitrile led to a significant decrease in enantioselectivity, highlighting the sensitive role of solvent concentration. mdpi.com

| Reaction Type | Solvent System | Observed Effect |

| Alkaline Hydrolysis of Bis(p-nitrophenyl) phosphate | Aqueous DMSO, Dioxane, Acetonitrile | Non-linear rate dependence on solvent composition. nih.gov |

| Solvolysis of a Phosphate Monoester | Water vs. tert-Butyl Alcohol | Rate is 14-16 times faster in water. nih.gov |

| Hydrolysis of a Phosphate Diester | Water vs. Cyclohexane/Acetone | Rate is significantly faster in non-polar aprotic solvents. nih.gov |

| Squaramide-Catalyzed Cycloaddition | Acetonitrile vs. Other Organic Solvents | Acetonitrile provided the best yield and enantioselectivity. mdpi.com |

Computational Chemistry and Molecular Modeling of 1 3 Morpholinophenyl Ethanamine

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine a molecule's electronic structure and predict its geometry, stability, and reactivity. researchgate.netnih.gov

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of 1-(3-Morpholinophenyl)ethanamine arises from several rotatable bonds: the bond connecting the phenyl ring to the morpholine (B109124) nitrogen, the bond between the phenyl ring and the ethylamine (B1201723) group, and the C-C bond within the ethylamine side chain. This flexibility means the molecule can exist in multiple three-dimensional arrangements, or conformations, each with a different energy.

Conformational analysis aims to identify the most stable (lowest energy) conformations and map the potential energy surface (PES) associated with bond rotations. mdpi.commdpi.com A systematic search can be performed where dihedral angles are incrementally rotated, and the energy of each resulting geometry is calculated using methods like the MMFF94 force field, followed by reoptimization with higher-level quantum mechanical methods such as DFT (e.g., B3LYP-D3BJ). mdpi.com Studies on analogous 2-phenylethylamine structures reveal that the ethylamine side chain can adopt either a folded (gauche) or an extended (anti) conformation relative to the phenyl ring. researchgate.net The gauche conformers are often stabilized by a weak N-H•••π interaction between the amino group and the aromatic ring. researchgate.net For this compound, the orientation of the morpholine ring relative to the phenyl ring also significantly influences conformational stability. The most stable conformers are identified as true energy minima by ensuring there are no negative values in the calculated vibrational frequencies. mdpi.com

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer ID | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 180° (anti) | 90° (perpendicular) | 0.00 | 55.7 |

| Conf-2 | 60° (gauche) | 90° (perpendicular) | 0.55 | 25.1 |

| Conf-3 | 180° (anti) | 0° (coplanar) | 1.20 | 8.3 |

| Conf-4 | 60° (gauche) | 0° (coplanar) | 1.85 | 3.1 |

Note: This table is illustrative, based on typical energy differences found in similar molecules. Actual values would require specific calculations.

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are key to its reactivity and interactions. Frontier Molecular Orbital (FMO) theory is a powerful tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholinophenyl moiety, which can act as an electron donor. The LUMO would likely be distributed across the aromatic system. Quantum chemical calculations, such as DFT, can precisely determine the energies and spatial distributions of these orbitals. acs.org These calculations can also generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -8.6 eV | Electron-donating capability |

| LUMO Energy | 0.4 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 9.0 eV | Chemical stability and reactivity |

| Dipole Moment | 8.2 D | Molecular polarity and solubility |

Note: These values are representative based on calculations for analogous morpholinophenyl and aminophenyl compounds. nih.govresearchgate.net

Computational Approaches to Transition State Modeling

Transition state (TS) modeling is essential for understanding reaction mechanisms and predicting reaction rates. A transition state is a high-energy, transient molecular structure that exists at the peak of the energy barrier between reactants and products. masterorganicchemistry.com Locating the precise geometry and energy of a TS is computationally demanding but provides invaluable insight into chemical transformations.

For a reaction involving this compound, such as its synthesis via reductive amination or an N-arylation reaction, computational methods can model the entire reaction pathway. acs.org For example, in a hypothetical N-alkylation reaction, a TS model would show the partial formation of a new bond to the ethylamine nitrogen and the partial breaking of another bond. researchgate.netresearchgate.net Computational studies on similar amine/amide systems have shown that intramolecular hydrogen bonding can significantly stabilize the transition state, lowering the activation energy barrier by as much as 6.4 kcal/mol. digitellinc.com These calculations are critical for optimizing reaction conditions and designing more efficient synthetic routes or catalysts. digitellinc.com

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. youtube.com

Ligand Binding and Interaction Modeling from Analogous Chemical Scaffolds

The morpholinophenyl scaffold is prevalent in many compounds developed as drugs or biological probes. acs.orgnih.gov By studying how these analogous molecules bind to their protein targets, we can infer the likely binding behavior of this compound and predict its potential biological targets. This process often involves molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. gyanvihar.orgresearchgate.net

Docking studies on various morpholine-containing compounds have highlighted the versatile role of the morpholine ring. It can act as a hydrogen bond acceptor (via its oxygen atom), engage in polar and apolar interactions, or serve as a rigid scaffold to correctly position other functional groups. acs.orgnih.gov For example, in studies of BACE-1 inhibitors, the morpholine appendage was found to be crucial for interacting with polar residues in the enzyme's active site, while the phenyl group interacted with aromatic residues. nih.gov Similarly, in ligands targeting G-protein coupled receptors (GPCRs), the morpholine moiety often enhances solubility and brain permeability. acs.orgnih.govnih.gov By docking this compound into the binding sites of proteins known to interact with similar scaffolds, researchers can generate hypotheses about its potential biological activity and guide the design of new, more potent derivatives. nih.govyoutube.comyoutube.com

Table 3: Examples of Protein Targets for Morpholinophenyl-Containing Ligands

| Protein Target | Disease Area | Role of Morpholine/Phenyl Scaffold |

| BACE-1 | Alzheimer's Disease | Interacts with polar and aromatic residues in the active site. nih.gov |

| LRRK2 Kinase | Parkinson's Disease | Acts as a scaffold to orient other interacting groups. acs.org |

| mTOR Kinase | Cancer | Forms hydrogen bonds with hinge region residues (e.g., Val2240). acs.org |

| Acetylcholinesterase | Alzheimer's Disease | Contributes to binding affinity within the enzyme's active site. researchgate.net |

Advanced Analytical and Characterization Techniques for 1 3 Morpholinophenyl Ethanamine

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in determining the molecular structure and assessing the purity of 1-(3-Morpholinophenyl)ethanamine. These methods probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint of its chemical composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 19F, 11B, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of this compound. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring, the protons of the ethanamine side chain (the CH and CH₃ groups), and the protons of the morpholine (B109124) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing or -donating effects of the neighboring functional groups.

While ¹⁹F and ¹¹B NMR are not directly applicable to this compound due to the absence of fluorine and boron atoms in its structure, they are powerful techniques for the analysis of organofluorine and organoboron compounds, respectively.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are instrumental in establishing the connectivity between atoms. A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates the signals of protons with the signals of the carbon atoms to which they are directly attached, providing unambiguous assignments of both ¹H and ¹³C spectra. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (C₆H₄) | 6.8 - 7.3 |

| Methine Proton (CH-NH₂) | 3.9 - 4.3 |

| Morpholine Protons (-CH₂-N-) | 3.1 - 3.4 |

| Morpholine Protons (-CH₂-O-) | 3.8 - 4.1 |

| Methyl Protons (CH₃) | 1.3 - 1.6 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (C₆H₄) | 110 - 150 |

| Methine Carbon (CH-NH₂) | 50 - 55 |

| Morpholine Carbons (-CH₂-N-) | 48 - 52 |

| Morpholine Carbons (-CH₂-O-) | 66 - 70 |

| Methyl Carbon (CH₃) | 20 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. In a mass spectrometer, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound, this would be a key indicator of its identity. The fragmentation pattern, which arises from the cleavage of specific bonds within the molecule, provides a structural fingerprint. chemguide.co.uk

Common fragmentation pathways for molecules containing amine and ether functionalities often involve α-cleavage, the breaking of the bond adjacent to the heteroatom. miamioh.edu For this compound, characteristic fragments would be expected from the loss of the methyl group from the ethanamine side chain, as well as cleavage of the bonds within the morpholine ring and the bond connecting the morpholine to the phenyl ring. For instance, α-cleavage in primary amines is a predominant fragmentation mode. miamioh.edu The fragmentation of phenethylamine (B48288) derivatives can be influenced by the substituents on the aromatic ring. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds. youtube.com

For this compound, the IR spectrum would be expected to display characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. docbrown.info

C-H stretching of the aromatic and aliphatic parts of the molecule, usually observed between 2850-3100 cm⁻¹. docbrown.info

C-N stretching of the amine and morpholine groups, found in the 1020-1250 cm⁻¹ region. docbrown.info

C-O-C stretching of the morpholine ether linkage, which gives a strong absorption band around 1100-1150 cm⁻¹.

Aromatic C=C stretching vibrations in the phenyl ring, appearing in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV absorption bands due to the π-electron system of the phenyl ring. The position of the absorption maximum (λ_max) can be influenced by the substituents on the ring. For a related compound, 1-pyridin-3-yl-ethylamine, absorption maxima are observed at 204 nm and 258 nm. sielc.com Similar absorption characteristics would be anticipated for this compound, likely in the range of 250-270 nm, corresponding to the π → π* transitions of the substituted benzene (B151609) ring.

Diffraction Methods for Solid-State Structure Determination

Diffraction methods are unparalleled in their ability to provide a precise three-dimensional map of a molecule in the solid state.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, revealing the exact positions of all atoms in the molecule.

For this compound, which possesses a chiral center at the α-carbon of the ethanamine side chain, X-ray crystallography can be used to determine its absolute stereochemistry (R or S configuration), provided a suitable crystal is obtained. Furthermore, this technique reveals the preferred conformation of the molecule in the solid state, including the puckering of the morpholine ring and the rotational orientation of the various single bonds.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification in various matrices. koreascience.kr These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase. koreascience.kr

Various chromatographic methods can be employed, including:

Thin-Layer Chromatography (TLC): A simple and rapid technique for monitoring reaction progress and assessing purity. nih.gov

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. The use of a mass spectrometer as a detector (GC-MS) provides both separation and structural identification.

High-Performance Liquid Chromatography (HPLC): A highly versatile and widely used technique for the separation, quantification, and purification of non-volatile or thermally labile compounds. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, would be a common choice for a molecule like this compound. Ion-pair chromatography can also be utilized for the analysis of polar compounds like amines. nih.govbiorxiv.org

Anion Exchange Chromatography (AEX): This technique separates molecules based on their net surface charge and is particularly useful for charged species. lcms.cz

The choice of the specific chromatographic method and conditions (e.g., column, mobile phase, detector) depends on the specific analytical goal, whether it is for purity assessment, quantitative analysis, or preparative separation.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a basic compound such as this ethanamine derivative, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, often acetonitrile (B52724) and water with additives to control pH and improve peak shape.

Due to the amine functional group, which can interact with residual silanols on the silica (B1680970) backbone of the column, mobile phase modifiers like acids (e.g., sulfuric acid) are often added to ensure sharp, symmetrical peaks. sielc.com Detection is typically achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule absorbs UV light. sielc.com

Because this compound possesses a chiral center at the ethylamine (B1201723) side chain, it exists as a pair of enantiomers. Chiral HPLC is a critical variant of HPLC used to separate these enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica support, are among the most effective for resolving a wide range of chiral compounds. mdpi.com The choice of mobile phase, which can be a polar organic solvent or a mixture like hexane/dichloromethane/ethanol, is crucial for achieving baseline separation of the enantiomers. nih.gov The ability to resolve these enantiomers is vital, as they may exhibit different pharmacological properties.

Table 1: Illustrative HPLC Parameters for Achiral Analysis

| Parameter | Value/Type | Source |

| Column | Primesep 100 (mixed-mode) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Sulfuric Acid (H₂SO₄) | sielc.com |

| Flow Rate | 1.0 mL/min (Typical) | |

| Detection | UV at 260 nm | sielc.com |

| Mode | Isocratic | sielc.com |

Table 2: Potential Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Value/Type | Source |

| Column (CSP) | Amylose or Cellulose-based (e.g., Chiralpak) | mdpi.com |

| Mobile Phase | Hexane-Dichloromethane-Ethanol | nih.gov |

| Flow Rate | 0.8 mL/min (Typical) | mdpi.com |

| Detection | UV/CD at 263 nm | mdpi.com |

| Temperature | 25 °C | mdpi.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. For a compound like this compound, which has a moderate boiling point, GC analysis is feasible. The sample is vaporized in an injector and separated as it travels through a capillary column, propelled by an inert carrier gas such as helium. nih.gov The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. A common column choice for analyzing amines is a nonpolar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS). gdut.edu.cn

The GC oven is operated with a temperature program, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components in a reasonable time. nih.gov A Nitrogen-Phosphorus Detector (NPD) is particularly sensitive to nitrogen-containing compounds and is well-suited for detecting this analyte, minimizing interference from other non-nitrogenous impurities. epa.gov Alternatively, a mass spectrometer (MS) can be used as a detector (GC-MS), providing both retention time data and mass spectral information for definitive identification of the compound and its impurities. gdut.edu.cn

Table 3: Representative Gas Chromatography (GC) Parameters

| Parameter | Value/Type | Source |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | gdut.edu.cn |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 1-2 mL/min | nih.govgdut.edu.cn |

| Injector Temp. | 290 °C | gdut.edu.cn |

| Oven Program | Initial 80°C, ramp to 290°C | gdut.edu.cn |

| Detector | Mass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD) | gdut.edu.cnepa.gov |

| Injection Mode | Splitless | gdut.edu.cn |

Flash Chromatography for Purification and Isolation

Flash chromatography is an essential technique for the rapid and efficient purification of synthesized compounds on a preparative scale. wfu.edu It is widely used to isolate target molecules like this compound from crude reaction mixtures containing starting materials, byproducts, and other impurities. The technique operates on the same principles as traditional column chromatography but uses positive pressure to drive the mobile phase through the column, significantly speeding up the process.

For the purification of this compound, a column packed with silica gel is typically used as the stationary phase. rsc.org A solvent system, or eluent, is chosen to provide good separation between the desired product and impurities. A common eluent for a moderately polar compound like this is a mixture of a nonpolar solvent, such as petroleum ether or hexane, and a more polar solvent like ethyl acetate (B1210297). rsc.org The ratio of these solvents is optimized to achieve the desired retention factor (Rf) for the product. Because amines can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor peak shape and recovery, a small amount of a basic modifier (e.g., triethylamine) is sometimes added to the eluent. biotage.comresearchgate.net The fractions are collected as they elute from the column and are analyzed (often by Thin-Layer Chromatography) to identify and combine those containing the pure product.

Table 4: Example Flash Chromatography Purification Protocol

| Parameter | Value/Type | Source |

| Stationary Phase | Silica Gel (e.g., 300-400 mesh) | rsc.org |

| Mobile Phase | Petroleum Ether / Ethyl Acetate | rsc.org |

| Elution Mode | Gradient or Isocratic | rsc.orgresearchgate.net |

| Loading Technique | Liquid or Dry Loading | wfu.edu |

| Detection | UV visualization or TLC analysis of fractions |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like oxygen, by difference) in a sample. This data is used to determine the empirical formula of a compound, which is the simplest whole-number ratio of atoms present. For a newly synthesized compound like this compound, elemental analysis provides crucial validation of its elemental composition and purity.

The analysis is performed using a dedicated elemental analyzer, which combusts a small, precise amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors. The molecular formula of this compound is C₁₂H₁₈N₂O. The experimentally determined percentages of C, H, and N must closely match the theoretically calculated values derived from this formula. A close agreement, typically within ±0.4%, provides strong evidence that the correct compound has been synthesized and is substantially pure. researchgate.net

Table 5: Elemental Analysis Data for this compound (C₁₂H₁₈N₂O)

| Element | Theoretical % | Found % (Hypothetical) | Source |

| Carbon (C) | 69.87 | 69.75 | |

| Hydrogen (H) | 8.80 | 8.85 | |

| Nitrogen (N) | 13.58 | 13.51 | |

| Oxygen (O) | 7.75 | 7.89 |

Exploration of Non Pharmacological Research Applications of 1 3 Morpholinophenyl Ethanamine

Role as Intermediates in Advanced Chemical Synthesis

The structure of 1-(3-Morpholinophenyl)ethanamine makes it a valuable intermediate in the synthesis of more complex molecules. The presence of a primary amine group and the morpholine (B109124) moiety allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.

As a precursor, this compound serves as a starting material for the synthesis of more elaborate organic structures. For instance, it has been utilized in the preparation of fluorinated derivatives. The synthesis of (±)-fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines has been described, highlighting the role of the parent compound as a foundational molecule for introducing fluorine atoms, a common strategy in medicinal chemistry to modulate the properties of a molecule. nih.gov

The primary amine group is a key functional handle for a multitude of reactions. It can readily undergo reactions such as acylation, alkylation, and condensation to build larger and more complex molecules. For example, it can be envisioned as a building block in the synthesis of substituted pyridines, a class of heterocyclic compounds with diverse applications. While direct examples are not prevalent in the literature, the general reactivity of primary amines allows for their participation in multicomponent reactions to form highly substituted pyridine (B92270) rings.

Development and Application in Catalyst Design

The nitrogen atoms in the morpholine ring and the primary amine of this compound present potential coordination sites for metal ions, suggesting its utility as a ligand in the design of catalysts. Metal complexes incorporating such ligands can exhibit catalytic activity in a variety of organic transformations. For instance, related morpholine-containing compounds have been explored in the development of organocatalysts.

While direct studies on catalysts derived from this compound are scarce, the broader class of aminopyridine and other nitrogen-containing ligands has been extensively used in the synthesis of transition metal complexes for catalysis. These complexes have shown activity in reactions such as nitrile hydration and transfer hydrogenation. The potential for this compound to act as a bidentate or monodentate ligand in such catalytic systems remains an area for future investigation.

Utilization in Mechanistic Probe Studies for Reaction Discovery

The use of specific compounds to probe reaction mechanisms is a cornerstone of organic chemistry research. The distinct structural elements of this compound could theoretically be used to understand the steric and electronic effects in certain reactions. The morpholine group, with its defined chair conformation, and the chiral center that can be introduced at the ethanamine moiety, could provide insights into the stereochemical course of a reaction.

However, there is currently no specific mention in the scientific literature of this compound being employed as a mechanistic probe. Such studies would involve systematically modifying its structure and observing the impact on reaction rates, product distributions, and stereochemical outcomes to elucidate reaction pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Morpholinophenyl)ethanamine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution of morpholine onto a halogenated phenyl precursor, followed by reductive amination. Key parameters include solvent selection (e.g., THF or DMF), temperature control (40–80°C for amination steps), and catalyst optimization (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify proton environments (e.g., morpholine ring protons at δ 2.4–3.8 ppm) and carbon backbone.

- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the morpholine ring relative to the phenyl group.

- FT-IR : Confirms functional groups (e.g., NH stretch ~3300 cm, C-N vibrations ~1250 cm) .

Q. What chromatographic methods are optimal for purity analysis of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Validate parameters (retention time, peak symmetry) against certified standards.

- GC-MS : Suitable for volatile derivatives; quantify impurities using selective ion monitoring (SIM) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactive sites of this compound?

- Methodological Answer :

- B3LYP/6-31G(d) Basis Set : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich (morpholine N) and electron-deficient (aromatic ring) regions.

- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites for reaction planning.

- Thermochemical Analysis : Validate using atomization energy deviations (<3 kcal/mol) as per Becke’s hybrid functional protocols .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation).

- Plasma Protein Binding Studies : Evaluate free drug availability via equilibrium dialysis.

- Comparative SAR : Modify substituents (e.g., fluorine at the 3-position) to enhance bioavailability while retaining target affinity .

Q. How can researchers design SAR studies to identify critical functional groups in derivatives?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with variations in the morpholine ring (e.g., piperidine replacement) or phenyl substitutions (e.g., halogens, methoxy).

- Bioactivity Profiling : Test against target enzymes (e.g., monoamine oxidases) using kinetic assays (IC, K).

- Computational Docking : Align derivatives in receptor active sites (e.g., MAO-B) using AutoDock Vina to prioritize synthetic targets .

Q. What computational approaches study enantiomer-specific interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding trajectories of (R)- and (S)-enantiomers to receptors (e.g., GPCRs) over 100 ns to assess stability.

- QM/MM Hybrid Methods : Combine DFT for ligand electronic states with molecular mechanics for protein flexibility.

- Free Energy Perturbation (FEP) : Calculate ΔΔG between enantiomers to quantify affinity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.